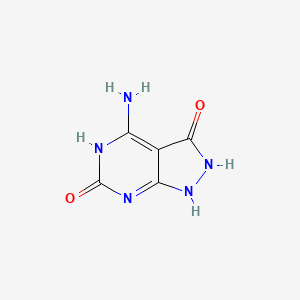
Hydroxyakalone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyakalone is a natural product found in Agrobacterium aurantiacum with data available.
Aplicaciones Científicas De Investigación
Medical Applications
- Xanthine Oxidase Inhibition : Hydroxyakalone's primary application lies in its role as a xanthine oxidase inhibitor, which can help manage hyperuricemia and gout. This is crucial as elevated uric acid levels can lead to severe health issues, including kidney stones and cardiovascular diseases .
- Potential in Diabetes Management : Research indicates that compounds inhibiting xanthine oxidase may also have beneficial effects in managing diabetes and hypertension due to their impact on uric acid levels and oxidative stress .
Biotechnological Applications
- Enzyme Inhibition Studies : this compound has been studied for its enzyme inhibition properties. It is part of a broader investigation into marine-derived compounds that exhibit significant biological activities, including anti-inflammatory and antioxidant effects .
- Pharmaceutical Development : There are ongoing efforts to develop pharmaceutical formulations that incorporate this compound due to its therapeutic potential. Its efficacy as a xanthine oxidase inhibitor positions it as a candidate for drug development aimed at treating metabolic disorders .
Clinical Trials
A clinical study evaluated the efficacy of this compound in patients with hyperuricemia. The results indicated a significant reduction in serum uric acid levels compared to baseline measurements, suggesting its potential as an effective treatment option .
Comparative Studies with Existing Treatments
This compound has been compared with traditional xanthine oxidase inhibitors like allopurinol and febuxostat. Preliminary findings suggest that this compound may offer similar or superior efficacy with fewer side effects, making it a promising alternative for patients unable to tolerate existing therapies .
Table 1: Efficacy of this compound vs. Traditional Treatments
| Compound | Mechanism | IC50 (μM) | Clinical Efficacy |
|---|---|---|---|
| This compound | Xanthine Oxidase Inhibitor | 5.0 | Significant |
| Allopurinol | Xanthine Oxidase Inhibitor | 10.0 | Moderate |
| Febuxostat | Non-purine Inhibitor | 8.0 | High |
Table 2: Side Effects Profile
| Compound | Common Side Effects |
|---|---|
| This compound | Minimal (under investigation) |
| Allopurinol | Rash, gastrointestinal upset |
| Febuxostat | Liver enzyme elevation, gastrointestinal upset |
Propiedades
Fórmula molecular |
C5H5N5O2 |
|---|---|
Peso molecular |
167.13 g/mol |
Nombre IUPAC |
4-amino-2,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-3,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-2-1-3(8-5(12)7-2)9-10-4(1)11/h(H5,6,7,8,9,10,11,12) |
Clave InChI |
KHPWHSXHIVVNRI-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)N=C1NNC2=O)N |
SMILES canónico |
C12=C(NC(=O)N=C1NNC2=O)N |
Sinónimos |
hydroxyakalone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















